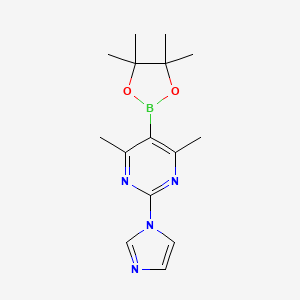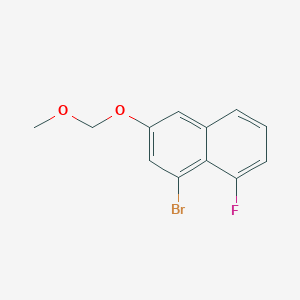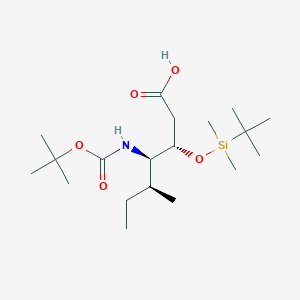
(3S,4R,5S)-4-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-5-methylheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R,5S)-4-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-5-methylheptanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its reactivity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5S)-4-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-5-methylheptanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes protection and deprotection of functional groups, stereoselective reactions, and purification steps. Common reagents used in the synthesis include tert-butyl dimethylsilyl chloride for silylation and tert-butoxycarbonyl chloride for carbamoylation. Reaction conditions may involve the use of organic solvents like dichloromethane and bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated purification systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,4R,5S)-4-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-5-methylheptanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove protective groups or reduce specific functional groups.
Substitution: Commonly involves nucleophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve polar aprotic solvents like dimethyl sulfoxide and bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(3S,4R,5S)-4-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-5-methylheptanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4R,5S)-4-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-5-methylheptanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups and stereochemistry play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R,5S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxy-5-methylheptanoic acid
- (3S,4R,5S)-4-amino-3-((tert-butyldimethylsilyl)oxy)-5-methylheptanoic acid
Uniqueness
(3S,4R,5S)-4-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-5-methylheptanoic acid is unique due to its specific combination of protective groups and stereochemistry, which confer distinct reactivity and stability compared to similar compounds. This uniqueness makes it valuable in specialized synthetic applications and research contexts.
Properties
Molecular Formula |
C19H39NO5Si |
|---|---|
Molecular Weight |
389.6 g/mol |
IUPAC Name |
(3S,4R,5S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
InChI |
InChI=1S/C19H39NO5Si/c1-11-13(2)16(20-17(23)24-18(3,4)5)14(12-15(21)22)25-26(9,10)19(6,7)8/h13-14,16H,11-12H2,1-10H3,(H,20,23)(H,21,22)/t13-,14-,16+/m0/s1 |
InChI Key |
LQDVZCJICIDDAN-OFQRWUPVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]([C@H](CC(=O)O)O[Si](C)(C)C(C)(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)C(C(CC(=O)O)O[Si](C)(C)C(C)(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,4-difluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15281345.png)
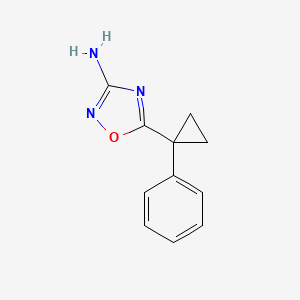
![3-(4-hydroxyquinazolin-2-yl)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B15281373.png)
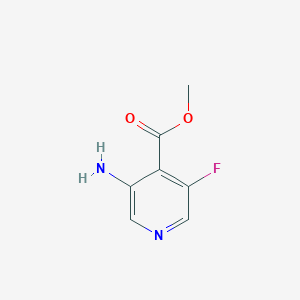
![7-(2-chloro-6-fluorophenyl)-3-methyl-5-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B15281385.png)

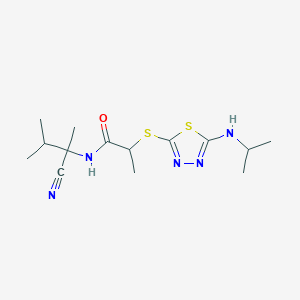
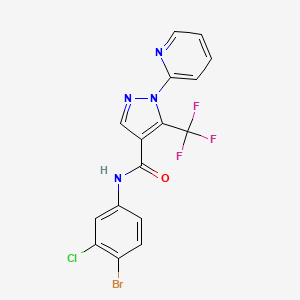

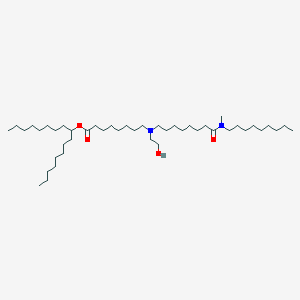
![6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281427.png)
